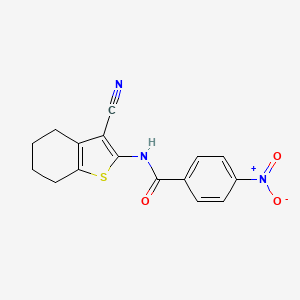

N-(3-cyano-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiophene ring, followed by the addition of the cyano, nitro, and amide groups in subsequent steps. The exact methods would depend on the specific reagents and conditions used .

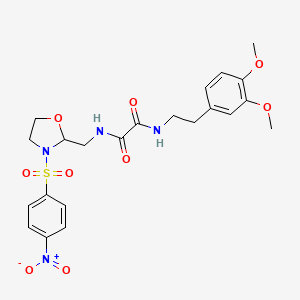

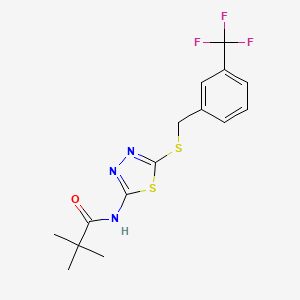

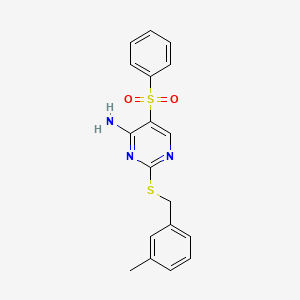

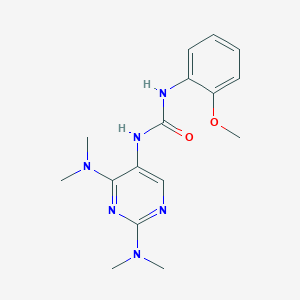

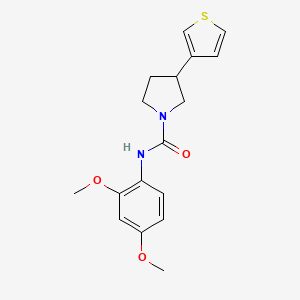

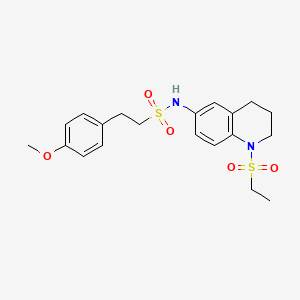

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiophene ring, with the cyano, nitro, and amide groups attached at specific positions on the ring. The exact structure would need to be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiophene ring, cyano group, nitro group, and amide group could all potentially participate in reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or the nitro group could be reduced to form an amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano, nitro, and amide groups could affect its polarity, solubility, and reactivity. The exact properties would need to be determined experimentally .

Applications De Recherche Scientifique

- Activité du composé: N-(3-cyano-4,5,6,7-tétrahydrobenzo[b]thiophène-2-yl)-4-nitrobenzamide a été identifié comme un inhibiteur puissant et sélectif des kinases JNK2 et JNK3 .

Inhibition de la JNK (kinase N-terminale c-Jun)

Propriétés antimicrobiennes

En résumé, la N-(3-cyano-4,5,6,7-tétrahydrobenzo[b]thiophène-2-yl)-4-nitrobenzamide est prometteuse dans divers domaines scientifiques, de l'inhibition des kinases à l'activité antimicrobienne. Sa structure unique et ses applications potentielles en font un sujet fascinant pour de futures recherches. Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à nous contacter . 🌟

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is the Mitogen-activated protein kinase 10 (JNK3) . This kinase is part of the MAPK family, which plays a crucial role in cellular signaling pathways. JNK3, in particular, is involved in various cellular processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide acts as a potent inhibitor of JNK3 . The compound binds to the ATP-binding site of JNK3, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region . This binding inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK3, the compound can modulate these signaling pathways and influence cellular processes such as inflammation and apoptosis .

Pharmacokinetics

These properties would determine how well the compound is absorbed into the body, distributed to its target sites, metabolized, and eventually eliminated .

Result of Action

The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide can lead to various molecular and cellular effects. These include the modulation of inflammatory responses and the induction of apoptosis . The exact effects would depend on the specific cellular context and the other signaling pathways that are active in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s genetic makeup, health status, and the presence of other drugs .

Propriétés

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c17-9-13-12-3-1-2-4-14(12)23-16(13)18-15(20)10-5-7-11(8-6-10)19(21)22/h5-8H,1-4H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPXHLRHLJGVLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)

![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)

![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)

![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)

![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)